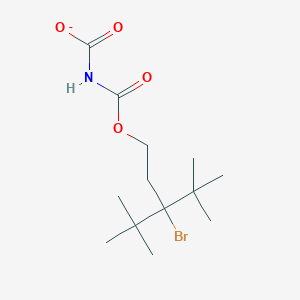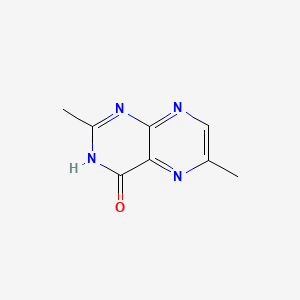
2-Bromo-2'-hydroxyacetophenone Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2’-hydroxyacetophenone Oxime is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a bromine atom is substituted at the alpha position. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-hydroxyacetophenone Oxime typically involves the bromination of 2’-hydroxyacetophenone followed by the formation of the oxime. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at room temperature .
The oxime formation is achieved by reacting the brominated product with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C .
Industrial Production Methods
Industrial production of 2-Bromo-2’-hydroxyacetophenone Oxime follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2’-hydroxyacetophenone Oxime undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: 2-Hydroxyacetophenone, 2-Hydroxybenzoic acid.
Reduction: 2-Bromo-2’-hydroxyacetophenone amine.
Substitution: 2-Cyano-2’-hydroxyacetophenone.
Applications De Recherche Scientifique
2-Bromo-2’-hydroxyacetophenone Oxime has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-2’-hydroxyacetophenone Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-2’-hydroxyacetophenone
- 2-Hydroxyacetophenone Oxime
- 2-Bromoacetophenone Oxime
Uniqueness
2-Bromo-2’-hydroxyacetophenone Oxime is unique due to the presence of both the bromine and oxime groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
2-[C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2 |
Clé InChI |
UTIQUWWEABFDEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=NO)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


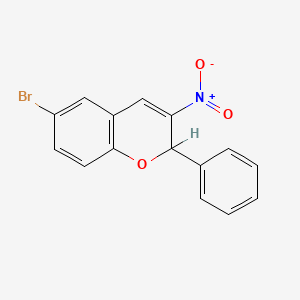

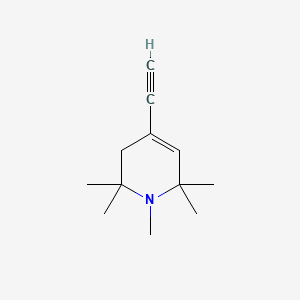
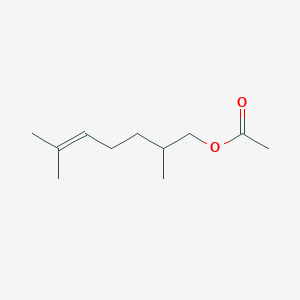
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
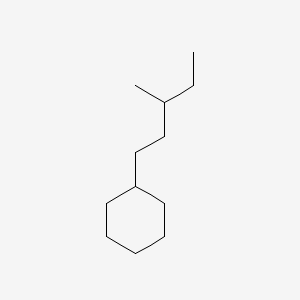
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)


![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
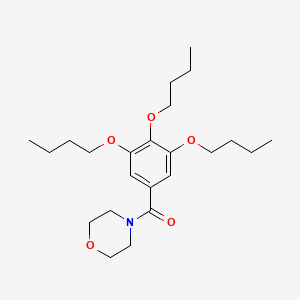
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
